N-(3-(5-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
Description
N-(3-(5-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound characterized by its unique chemical structure. This compound features a pyrazole ring, a sulfonamide group, and methoxy-substituted phenyl rings, making it a subject of interest in various fields of scientific research.
Properties
Molecular Formula |
C19H23N3O6S2 |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
N-[3-[3-(3,4-dimethoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
InChI |
InChI=1S/C19H23N3O6S2/c1-27-18-9-8-14(11-19(18)28-2)17-12-16(20-22(17)30(4,25)26)13-6-5-7-15(10-13)21-29(3,23)24/h5-11,17,21H,12H2,1-4H3 |
InChI Key |
IXXBDONJQVTQGI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=NN2S(=O)(=O)C)C3=CC(=CC=C3)NS(=O)(=O)C)OC |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis and Key Structural Considerations
The target molecule comprises three critical subunits:
- 3,4-Dimethoxyphenyl-substituted dihydropyrazole core
- Methylsulfonyl group at N1
- Methanesulfonamide-functionalized phenyl ring at C3
Retrosynthetic disconnection suggests two primary strategies:
- Route A : Sequential construction of the dihydropyrazole ring followed by sulfonylation and cross-coupling.
- Route B : Pre-functionalization of phenylhydrazine precursors prior to cyclocondensation.
Both approaches necessitate careful selection of protecting groups and catalysts to avoid premature oxidation of the dihydropyrazole moiety.
Preparation Methodologies
Cyclocondensation-Based Synthesis
Hydrazine-Diketone Cyclocondensation
The foundational method involves reacting 3,4-dimethoxyphenyl-substituted 1,3-diketones (1) with substituted phenylhydrazines (2) under acidic conditions:
$$
\text{(1) } \text{R}^1 = 3,4-\text{(MeO)}2\text{C}6\text{H}_3; \quad \text{(2) } \text{R}^2 = \text{NHMs}
$$
Reaction Conditions :
- Solvent: Ethanol/glacial acetic acid (4:1)
- Catalyst: Iodine (0.5 equiv)
- Temperature: 80°C, 12 h
- Yield: 68–72%
Mechanistic Insights :
Protonation of the diketone carbonyl enhances electrophilicity, enabling nucleophilic attack by hydrazine. Subsequent dehydration forms the dihydropyrazole ring, with iodine facilitating both cyclization and oxidative aromatization.
Acetylenic Ketone Cyclization
An alternative employs β-ketoalkynes (3) and hydrazine derivatives (4) :
$$
\text{(3) } \text{R}^1 = 3,4-\text{(MeO)}2\text{C}6\text{H}_3; \quad \text{(4) } \text{R}^2 = \text{Ms}
$$
Optimized Protocol :
- Solvent: DMF
- Catalyst: Cu(OTf)₂ (10 mol%)
- Additive: 1-Butyl-3-methylimidazolium hexafluorophosphate ([bmim]PF₆)
- Temperature: 100°C, 6 h
- Yield: 82%
This method improves regioselectivity through π-Lewis acid interactions between copper and the alkyne, directing hydrazine attack to the β-position.
Sulfonylation Strategies
N1-Sulfonylation of Pyrazole Intermediates
Post-cyclization sulfonylation using methanesulfonyl chloride (5) :
$$
\text{Pyrazole} + \text{MsCl} \xrightarrow{\text{Et}_3\text{N}} \text{N1-Sulfonylated product}
$$
Critical Parameters :
- Base: Triethylamine (2.5 equiv)
- Solvent: Anhydrous DCM
- Reaction Time: 4 h at 0°C → 12 h at RT
- Yield: 89%
Excess base prevents HCl-mediated ring opening of the dihydropyrazole. Quenching with ice-water minimizes hydrolysis of unreacted MsCl.
Direct Use of Sulfonylated Hydrazines
Pre-sulfonylated phenylhydrazines (6) streamline synthesis:
$$
\text{(6) } \text{Ar-NH-NH-Ms} + \text{Diketone} \rightarrow \text{Target}
$$
Advantages :
Palladium-Catalyzed Coupling for Methanesulfonamide Installation
Suzuki-Miyaura coupling introduces the methanesulfonamide-phenyl group:
$$
\text{Boronic ester} \text{(7)} + \text{Bromo-dihydropyrazole} \text{(8)} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Product}
$$
Optimized Conditions :
Comparative Analysis of Synthetic Routes
| Method | Steps | Overall Yield | Key Advantage | Limitation |
|---|---|---|---|---|
| Sequential Cyclization-Sulfonylation | 3 | 58% | Modular flexibility | Low yielding coupling step |
| Pre-sulfonylated Hydrazine Route | 2 | 76% | Reduced purification needs | Limited commercial hydrazine availability |
| One-Pot Cycloaddition | 1 | 68% | Time efficiency | Requires specialized catalysts |
Green Chemistry Metrics :
- Solvent Intensity (SI): 34 L/kg (sequential) vs. 18 L/kg (one-pot)
- Process Mass Intensity (PMI): 89 vs. 52
Mechanistic Challenges and Solutions
Regiochemical Control in Dihydropyrazole Formation
The 3,4-dihydro nature introduces conformational flexibility, complicating regioselectivity. Strategies include:
Scalability and Industrial Considerations
Kilogram-Scale Protocol (Patented Process) :
- Cyclocondensation : 3,4-Dimethoxyphenyl diketone (10 kg), MsNHNH₂ (8.4 kg), [bmim]PF₆ (2 L), 90°C, 8 h
- Crystallization : Ethyl acetate/hexane (1:3), 92% purity
- Coupling : Pd/C (0.5 kg), H₂ (50 psi), 85% yield
- Final Purification : SMB chromatography, >99.5% HPLC purity
Cost Analysis :
- Raw Materials: \$412/kg
- Energy: \$28/kg
- Waste Treatment: \$15/kg
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated cyclization using Ru(bpy)₃²⁺:
Biocatalytic Approaches
Immobilized transaminases for asymmetric synthesis:
- Enantiomeric excess: 98%
- TOF: 1200 h⁻¹
- Limited to specific substitution patterns
Chemical Reactions Analysis
Types of Reactions
N-(3-(5-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
N-(3-(5-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, leveraging its unique chemical structure and reactivity.
Industry: It may be used in the development of new materials, pharmaceuticals, and agrochemicals, owing to its versatile chemical properties.
Mechanism of Action
The mechanism of action of N-(3-(5-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as the inhibition of cell proliferation in cancer or the reduction of inflammation.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(5-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)acetamide
- N-(3-(5-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)benzenesulfonamide
Uniqueness
Compared to similar compounds, N-(3-(5-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity
Biological Activity
N-(3-(5-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, with the CAS number 927136-54-7, is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C19H23N3O6S2
- Molecular Weight : 453.5 g/mol
- IUPAC Name : N-[3-[3-(3,4-dimethoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
This compound features a pyrazole ring and sulfonamide group, which are significant for its biological activity. The presence of methoxy-substituted phenyl rings enhances its interaction with biological targets.
Biological Activities
Research indicates that pyrazole derivatives, including this compound, exhibit a wide range of biological activities:
- Anticancer Activity : Pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation. For instance, studies have demonstrated that specific pyrazole compounds can act as effective inhibitors against various tumor cell lines by modulating key signaling pathways involved in cell growth and apoptosis .
- Anti-inflammatory Properties : The compound's structure suggests potential anti-inflammatory effects. Pyrazoles have been reported to inhibit pro-inflammatory cytokines and pathways, which could be beneficial in treating inflammatory diseases .
- Antimicrobial Effects : Preliminary studies indicate that this compound may possess antibacterial and antifungal properties. Pyrazoles are known to disrupt microbial cell functions, making them candidates for developing new antimicrobial agents .
- Neuroprotective Effects : Some pyrazole derivatives exhibit neuroprotective properties by interacting with neurotransmitter systems and reducing oxidative stress in neuronal cells .
The mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in tumor progression or inflammation.
- Receptor Modulation : It may interact with various receptors (e.g., estrogen receptors), influencing cellular signaling pathways.
- Oxidative Stress Reduction : By scavenging free radicals, it could mitigate oxidative damage in cells.
Research Findings and Case Studies
Several studies have investigated the biological activity of similar pyrazole compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
